molecular formula C11H23N3 B7929877 N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7929877
M. Wt: 197.32 g/mol
InChI Key: OOJZJASFTANMBO-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the pyrrolidine ring: This step involves the reaction of a suitable amine with a pyrrolidine derivative under conditions that promote nucleophilic substitution.

    Coupling with ethane-1,2-diamine: The final step involves the coupling of the cyclopropyl and pyrrolidine intermediates with ethane-1,2-diamine, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: The parent compound.

    N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)propane-1,2-diamine: A similar compound with a propane backbone instead of ethane.

    N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)butane-1,2-diamine: Another analog with a butane backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropyl group imparts rigidity, while the pyrrolidine ring enhances its binding affinity to biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-cyclopropyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-7-2-3-11(13)9-14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZJASFTANMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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